3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate
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Overview
Description
3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a unique structure combining a pyrano[2,3-c]pyrazole core with a phenyl morpholine carboxylate moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate typically involves a multi-step process:
Formation of the Pyrano[2,3-c]pyrazole Core: This step often involves the reaction of diethyloxalacetate sodium salt with an aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid. The reaction proceeds through a cyclization mechanism to form the pyrano[2,3-c]pyrazole scaffold.
Introduction of the Amino and Cyano Groups: The amino and cyano groups are introduced via nucleophilic substitution reactions, often using reagents such as ammonia or amines and cyanide sources.
Attachment of the Phenyl Morpholine Carboxylate Moiety: This step involves the coupling of the pyrano[2,3-c]pyrazole intermediate with a phenyl morpholine carboxylate derivative, typically through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting cyano groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the pyrano[2,3-c]pyrazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its bioactive properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features suggest potential activity against various biological targets, including kinases and proteases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates
Uniqueness
Compared to similar compounds, 3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of the morpholine carboxylate moiety, in particular, adds to its versatility and potential for diverse applications.
Properties
Molecular Formula |
C22H25N5O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[3-(6-amino-3-tert-butyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C22H25N5O4/c1-22(2,3)18-17-16(15(12-23)19(24)31-20(17)26-25-18)13-5-4-6-14(11-13)30-21(28)27-7-9-29-10-8-27/h4-6,11,16H,7-10,24H2,1-3H3,(H,25,26) |
InChI Key |
AFXWVUPIRLLDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC(=O)N4CCOCC4 |
Origin of Product |
United States |
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